molecular formula C18H19NO5 B13384478 N-Fmoc-L-alanine Hydrate

N-Fmoc-L-alanine Hydrate

Cat. No.: B13384478
M. Wt: 329.3 g/mol
InChI Key: GAPWKFLOMOFHGO-UHFFFAOYSA-N
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Description

N-Fmoc-L-alanine Hydrate, also known as N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanine monohydrate, is a derivative of the amino acid alanine. It is commonly used in the field of peptide synthesis, particularly in solid-phase peptide synthesis techniques. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is used to protect the amino group of alanine during peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Fmoc-L-alanine Hydrate can be synthesized through the reaction of L-alanine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. The reaction typically takes place in an organic solvent like dioxane or acetone . The resulting product is then purified and crystallized to obtain the hydrate form.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using automated peptide synthesizers. The process includes the protection of the amino group of L-alanine with the Fmoc group, followed by purification and crystallization steps to obtain the final product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-Fmoc-L-alanine Hydrate involves the protection and deprotection of the amino group of alanine. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted reactions. Upon deprotection, the free amino group is available for further reactions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Similar Compounds

    N-Fmoc-L-phenylalanine: Similar to N-Fmoc-L-alanine Hydrate, but with a phenyl group as the side chain.

    N-Fmoc-L-valine: Contains a valine residue instead of alanine.

    N-Fmoc-L-leucine: Features a leucine residue.

Uniqueness

This compound is unique due to its small side chain, which provides a high degree of flexibility when incorporated into a polypeptide chain. This flexibility is advantageous in the synthesis of peptides with complex structures .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4.H2O/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPWKFLOMOFHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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